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Introduction
Chemokine (C-C motif) ligand 19 (CCL19), also known as Macrophage Inflammatory Protein-3

beta (MIP-3β), is a critical chemokine involved in immune surveillance, lymphocyte trafficking,

and the development of adaptive immune responses.[1][2] It primarily functions by binding to its

receptor, CCR7, which is expressed on various immune cells, including T cells and mature

dendritic cells (DCs).[3] This interaction directs the migration of these cells to secondary

lymphoid organs, a crucial step for initiating immune responses.[1] Given its role in

inflammation, autoimmune diseases, and cancer, accurately quantifying CCL19 levels in tissue

samples is essential for both basic research and clinical drug development.

This document provides detailed application notes and protocols for the quantitative and semi-

quantitative measurement of CCL19 in tissue samples using three common techniques:

Enzyme-Linked Immunosorbent Assay (ELISA), Immunohistochemistry (IHC), and Mass

Spectrometry (MS).
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Method 1: Enzyme-Linked Immunosorbent Assay
(ELISA)
Application Note: ELISA is a highly sensitive and quantitative method ideal for measuring the

total concentration of CCL19 in a tissue homogenate. The sandwich ELISA format is most

common, providing high specificity by using two antibodies that bind to different epitopes on the

CCL19 protein. This method is suitable for high-throughput analysis and provides absolute

concentration values when compared against a standard curve. Proper tissue homogenization

and protein extraction are critical for accurate results.
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Figure 1. General workflow for measuring CCL19 in tissue via ELISA.
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This protocol is a general guideline based on commercially available kits. Always refer to the

specific manufacturer's instructions.

A. Tissue Homogenate Preparation

Collection: Excise tissue and rinse with ice-cold 1X PBS to remove excess blood.

Homogenization: Weigh the tissue and place it in a tube with ice-cold 1X PBS containing

protease inhibitors (e.g., 1 mM PMSF). A common ratio is 1g of tissue to 5-10 mL of PBS.

Lysis: Homogenize the tissue using a mechanical homogenizer, sonicator, or by performing

several freeze-thaw cycles. Keep the sample on ice throughout the process to prevent

protein degradation.

Centrifugation: Centrifuge the homogenate at 5,000 x g for 5-10 minutes at 4°C.

Collection: Carefully collect the supernatant, which contains the soluble proteins. Avoid the

pellet and any lipid layer.

Storage: Use the homogenate immediately or aliquot and store at -80°C. Avoid repeated

freeze-thaw cycles.

B. ELISA Procedure

Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit

manual. Create a standard curve by performing serial dilutions of the CCL19 standard.

Plate Coating: (If not using a pre-coated plate) Coat a 96-well microplate with 100 µL per well

of the capture antibody diluted in PBS. Seal and incubate overnight at room temperature.

Washing: Aspirate each well and wash three times with 400 µL of Wash Buffer per well.

Blocking: Add 300 µL of blocking buffer to each well and incubate for 1-2 hours at room

temperature.

Sample Incubation: Wash the plate as in step 3. Add 100 µL of your tissue homogenate

samples or standards to the appropriate wells. Cover and incubate for 2 hours at room

temperature or as specified.
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Detection Antibody: Wash the plate. Add 100 µL of the diluted biotinylated detection antibody

to each well. Cover and incubate for 2 hours at room temperature.

Enzyme Conjugate: Wash the plate. Add 100 µL of Streptavidin-HRP solution to each well.

Cover and incubate for 20 minutes at room temperature, protected from light.

Substrate Development: Wash the plate. Add 100 µL of TMB Substrate Solution to each well.

Incubate for 10-20 minutes at room temperature in the dark, monitoring for color

development.

Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to

yellow.

Read Plate: Immediately measure the optical density (OD) at 450 nm using a microplate

reader. Wavelength correction at 540 nm or 570 nm is recommended if available.

Method 2: Immunohistochemistry (IHC)
Application Note: IHC is a powerful semi-quantitative technique used to visualize the spatial

distribution of CCL19 within the tissue architecture. It allows researchers to identify which cell

types are expressing the chemokine (e.g., macrophages, stromal cells). While providing crucial

contextual information, quantification is less precise than ELISA and is typically based on

scoring staining intensity and the percentage of positive cells. This method is essential for

understanding the role of CCL19 in the tissue microenvironment.

This protocol provides a general framework for staining formalin-fixed, paraffin-embedded

(FFPE) tissue sections.

Deparaffinization and Rehydration:

Immerse slides in xylene: 2 changes, 10 minutes each.

Immerse in 100% ethanol: 2 changes, 3 minutes each.

Immerse in 95% ethanol: 1 change, 3 minutes.

Immerse in 70% ethanol: 1 change, 3 minutes.
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Rinse gently with distilled water.

Antigen Retrieval:

Place slides in a container with an appropriate antigen retrieval solution (e.g., 10 mM

Sodium Citrate buffer, pH 6.0).

Heat at 95-100°C for 10-20 minutes. A pressure cooker or microwave can be used.

Allow slides to cool to room temperature in the buffer (approx. 20-30 minutes).

Rinse slides with 1X PBS or TBS.

Staining Procedure:

Peroxidase Block: Incubate sections in 3% hydrogen peroxide for 10-15 minutes to

quench endogenous peroxidase activity. Rinse with PBS.

Blocking: Apply a blocking solution (e.g., 5% normal serum from the same species as the

secondary antibody) and incubate for 1 hour at room temperature to prevent non-specific

antibody binding.

Primary Antibody: Drain blocking solution and apply the primary anti-CCL19 antibody

diluted in antibody diluent. Incubate for 1 hour at room temperature or overnight at 4°C.

Washing: Rinse slides three times with PBS or TBS for 5 minutes each.

Secondary Antibody: Apply a biotinylated or HRP-conjugated secondary antibody and

incubate for 30-60 minutes at room temperature.

Washing: Repeat the wash step.

Detection: If using a biotinylated secondary, apply an avidin-biotin-enzyme complex (ABC)

reagent. Apply the chromogen substrate (e.g., DAB) and incubate until the desired color

intensity develops (typically 1-10 minutes).

Washing: Rinse gently with distilled water.
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Counterstaining and Mounting:

Counterstain with Hematoxylin for 1-2 minutes to visualize cell nuclei.

Rinse with running tap water.

Dehydrate the sections through graded alcohols (70%, 95%, 100%) and clear with xylene.

Mount with a permanent mounting medium and apply a coverslip.

Analysis: Examine slides under a microscope. CCL19-positive staining will appear (e.g.,

brown for DAB) in specific cellular compartments.

Method 3: Mass Spectrometry (MS)
Application Note: Mass spectrometry-based proteomics offers a highly specific and sensitive

antibody-independent method for identifying and quantifying CCL19. Techniques like multiple

reaction monitoring (MRM-MS) can provide absolute quantification of target peptides from

CCL19 after protein digestion. While powerful, this method requires specialized equipment and

expertise in sample preparation and data analysis. It is particularly useful for discovery

proteomics and for validating findings from antibody-based assays.

This is a generalized workflow for preparing tissue samples for LC-MS/MS analysis.

Protein Extraction and Lysis:

Tissue is minced and homogenized in a strong lysis buffer (e.g., containing urea or SDC)

to solubilize proteins effectively.

Sonication or bead beating is used to ensure complete cell disruption.

Reduction and Alkylation:

Proteins are denatured, and disulfide bonds are reduced (e.g., with DTT or TCEP) and

then alkylated (e.g., with iodoacetamide) to prevent them from reforming.

Proteolytic Digestion:
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The protein mixture is digested into smaller peptides using a protease, most commonly

trypsin. This is often a two-step process using Lys-C followed by trypsin to improve

digestion efficiency.

Peptide Cleanup:

The resulting peptide mixture is desalted and purified using solid-phase extraction (e.g.,

C18 cartridges) to remove salts and detergents that interfere with MS analysis.

LC-MS/MS Analysis:

The cleaned peptide sample is injected into a liquid chromatography (LC) system coupled

to a mass spectrometer.

Peptides are separated by the LC and then ionized and analyzed by the mass

spectrometer.

For targeted quantification, the MS is programmed to specifically monitor for precursor and

fragment ions unique to CCL19 peptides.

Data Analysis:

Specialized software is used to analyze the MS data, identify the CCL19 peptides, and

calculate their abundance relative to an internal standard for absolute quantification.

Part 2: Data Presentation
Quantitative data from studies measuring CCL19 in human tissues are summarized below.

These tables provide reference values and demonstrate the application of the described

methods.

Table 1: CCL19 Protein Levels in Chronic Rhinosinusitis (CRS) Tissues Data obtained by

Western Blot analysis.
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Tissue Type N
CCL19 Protein
Level (Median,
arbitrary units)

Comparison vs.
Control

Normal Control 20 ~0.25 -

CRS without Nasal

Polyps (CRSsNP)
21 ~0.75 P = 0.004

CRS with Nasal

Polyps (CRSwNP)
71 ~1.25 P < 0.001

CRSwNP -

Edematous Type
- ~1.75 P < 0.001

CRSwNP -

Fibroinflammatory

Type

- ~0.80 P = 0.004

Table 2: Circulating CCL19 Levels in COVID-19 Patients vs. Healthy Controls Data obtained by

ELISA.

Cohort CCL19 Level (pg/mL, Median [IQR])

Healthy Controls (n=24) 104 [84-131]

COVID-19 Patients (Cohort 1, n=117) 185 [139-245]

COVID-19 Patients (Cohort 2, n=297) 161 [121-220]

Part 3: Visualization of CCL19 Signaling Pathway
The interaction of CCL19 with its receptor CCR7 initiates a signaling cascade that is crucial for

immune cell migration and activation. This pathway involves G-protein activation and can also

be modulated by β-arrestin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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